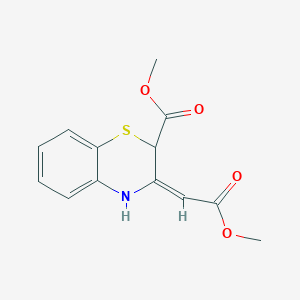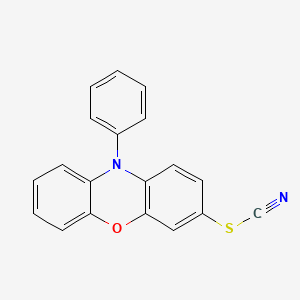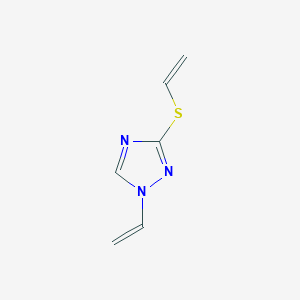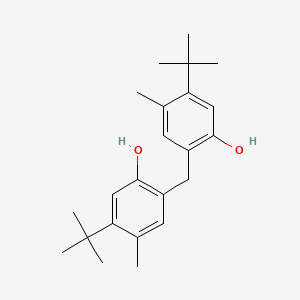
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid is an organic compound with a molecular formula of C7H10O4 It is a derivative of oxolane, featuring a carboxylic acid group and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-oxooxolane-3-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® in a flow reactor. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide . This method provides a stereospecific synthesis with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts like manganese dioxide ensures efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acyl chloride derivatives and subsequent substituted products.
科学的研究の応用
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2,5-Dimethyl-4-oxooxolane-3-carboxylic acid involves its interaction with various molecular targets. The compound’s carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, affecting cellular processes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-oxooxolane-2-carboxylic acid: Similar structure but with different substitution patterns.
2,5-Furandicarboxylic acid: Contains a furan ring instead of an oxolane ring.
Macrooxazoles: Oxazole derivatives with similar functional groups but different ring structures.
Uniqueness
2,5-Dimethyl-4-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
66191-50-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
2,5-dimethyl-4-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(9)10)6(8)4(2)11-3/h3-5H,1-2H3,(H,9,10) |
InChIキー |
MJGYDHDRGAWWMV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C(O1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


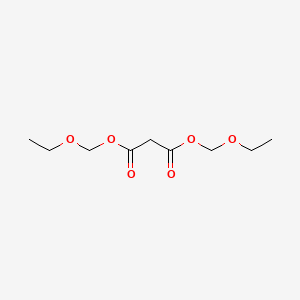
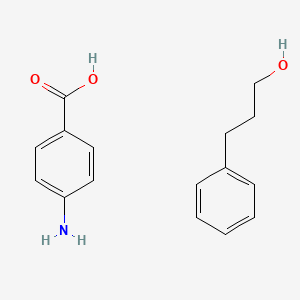

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
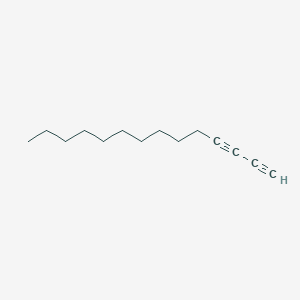
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
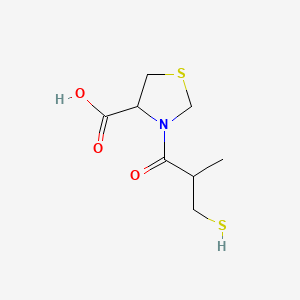
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

